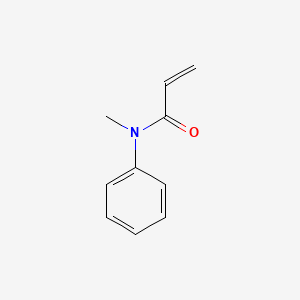

n-Methyl-n-phenylprop-2-enamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35673. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-3-10(12)11(2)9-7-5-4-6-8-9/h3-8H,1H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXGMKHVTNJFAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90978365 | |

| Record name | N-Methyl-N-phenylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90978365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6273-94-5 | |

| Record name | NSC35673 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35673 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyl-N-phenylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90978365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-N-phenylprop-2-enamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of n-Methyl-n-phenylprop-2-enamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of n-Methyl-n-phenylprop-2-enamide, a valuable compound in organic synthesis and materials science. This document details a common synthetic protocol and outlines the expected analytical data for its characterization, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Introduction

This compound, also known as N-methyl-N-phenylacrylamide, is an organic compound with the chemical formula C₁₀H₁₁NO. Its structure, featuring a vinyl group conjugated to an amide, makes it a versatile monomer for polymerization and a useful intermediate in various organic transformations. This guide presents a detailed experimental procedure for its synthesis via the acylation of N-methylaniline and provides a thorough analysis of its spectroscopic characterization.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Schotten-Baumann reaction, which involves the acylation of N-methylaniline with acryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol:

Materials:

-

N-methylaniline

-

Acryloyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

To a solution of N-methylaniline (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath (0 °C), add triethylamine (1.2 equivalents).

-

Slowly add acryloyl chloride (1.1 equivalents) dropwise to the stirred solution. The reaction mixture may become cloudy as triethylamine hydrochloride precipitates.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure this compound.

Yield:

While yields can vary depending on the scale and specific conditions, this method typically provides good to excellent yields of the desired product.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic techniques.

Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol |

| Appearance | Typically a colorless to pale yellow oil or solid |

| CAS Number | 6273-94-5 |

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hertz are summarized below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl-H | 7.20 - 7.40 | m | - |

| Vinyl-H (trans to C=O) | 6.30 - 6.45 | dd | J ≈ 16.8, 1.8 |

| Vinyl-H (cis to C=O) | 6.10 - 6.25 | dd | J ≈ 16.8, 10.2 |

| Vinyl-H (geminal) | 5.60 - 5.75 | dd | J ≈ 10.2, 1.8 |

| N-Methyl-H | 3.40 - 3.50 | s | - |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Amide) | 165 - 167 |

| Phenyl-C (ipso) | 142 - 144 |

| Phenyl-C | 128 - 130 |

| Vinyl-CH | 128 - 130 |

| Vinyl-CH₂ | 127 - 129 |

| N-Methyl-C | 37 - 39 |

Infrared (IR) Spectroscopy:

The IR spectrum shows the characteristic vibrational frequencies of the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3060 | C-H stretch | Aromatic |

| ~2930 | C-H stretch | Aliphatic (N-CH₃) |

| ~1660 | C=O stretch | Amide |

| ~1620 | C=C stretch | Alkene |

| ~1590, ~1490 | C=C stretch | Aromatic ring |

| ~980, ~920 | =C-H bend | Alkene (out-of-plane) |

| ~770, ~700 | C-H bend | Aromatic (out-of-plane) |

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Proposed Fragment |

| 161 | [M]⁺ (Molecular Ion) |

| 132 | [M - C₂H₅]⁺ |

| 105 | [C₆H₅N(CH₃)]⁺ |

| 77 | [C₆H₅]⁺ |

| 55 | [CH₂=CH-C=O]⁺ |

Visualizations

Synthesis Workflow

Caption: Synthesis of this compound.

Characterization Logic

Caption: Analytical workflow for characterization.

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound and a comprehensive summary of its characterization data. The provided experimental and analytical information serves as a valuable resource for researchers in organic chemistry, polymer science, and drug development, facilitating the reliable preparation and identification of this important chemical compound.

"n-Methyl-n-phenylprop-2-enamide" chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Methyl-n-phenylprop-2-enamide, also known as N-methyl-N-phenylacrylamide, is an organic compound with the chemical formula C₁₀H₁₁NO. It belongs to the class of N-substituted acrylamides, a group of compounds recognized for their utility as monomers in polymer synthesis and as intermediates in various chemical transformations. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound, tailored for professionals in research and development.

Chemical Structure and Properties

The structure of this compound features a central amide functional group with a methyl and a phenyl substituent on the nitrogen atom, and a vinyl group attached to the carbonyl carbon. This combination of an aromatic ring and a reactive α,β-unsaturated carbonyl system defines its chemical behavior and potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁NO | [1] |

| Molecular Weight | 161.20 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 6273-94-5 | [1] |

| Canonical SMILES | CN(C1=CC=CC=C1)C(=O)C=C | [1] |

| InChI Key | IZXGMKHVTNJFAA-UHFFFAOYSA-N | [1] |

| Computed XLogP3 | 1.7 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 161.084063974 Da | [1] |

| Monoisotopic Mass | 161.084063974 Da | [1] |

Synthesis

A general and adaptable method for the synthesis of N-substituted acrylamides involves the acylation of a secondary amine with an acryloyl chloride derivative. The following protocol is a representative procedure for the synthesis of this compound from N-methylaniline and acryloyl chloride.[2]

Experimental Protocol: Synthesis of this compound

Materials:

-

N-methylaniline

-

Acryloyl chloride

-

Triethylamine

-

Anhydrous dichloromethane (or a similar inert solvent)

-

Saturated sodium bicarbonate solution

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methylaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add acryloyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylammonium chloride precipitate.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution and water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain pure this compound.

References

In-Depth Technical Guide: n-Methyl-n-phenylprop-2-enamide (CAS 6273-94-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

n-Methyl-n-phenylprop-2-enamide, also known as N-methyl-N-phenylacrylamide, is a substituted acrylamide with potential applications in chemical synthesis and as a modulator of biological pathways. Its reactivity is largely defined by the electrophilic nature of the α,β-unsaturated amide, making it a Michael acceptor. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and potential biological significance, with a focus on its interaction with the Keap1-Nrf2 signaling pathway. Detailed experimental protocols and visual diagrams are included to facilitate further research and application.

Chemical and Physical Properties

This compound is a small molecule with the chemical formula C₁₀H₁₁NO. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 6273-94-5 |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol |

| IUPAC Name | This compound |

| Synonyms | N-methyl-N-phenylacrylamide, N-Methyl-N-phenylpropenamide |

| Appearance | Light yellow crystals |

| Melting Point | 76-77 °C[1] |

| Calculated LogP | 1.7 |

Synthesis and Purification

The synthesis of this compound can be achieved through the acylation of N-methylaniline with acryloyl chloride. A general experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

-

N-methylaniline

-

Acryloyl chloride

-

Triethylamine (Et₃N) or other suitable base

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether and Ethyl acetate for chromatography

Procedure:

-

To a stirred solution of N-methylaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add acryloyl chloride (1.1 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford this compound as a solid.

Note: This is a general procedure and may require optimization for specific scales and desired purity.

Spectroscopic Data

The structural confirmation of this compound is based on spectroscopic analysis. The available NMR data is summarized in Table 2.

Table 2: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | 7.45–7.38 | m | 2H, Aromatic | |

| 7.37–7.29 | m | 1H, Aromatic | ||

| 7.21–7.16 | m | 2H, Aromatic | ||

| 6.37 | dd | 16.8, 2.0 | 1H, Vinylic | |

| 6.08 | dd | 16.8, 10.3 | 1H, Vinylic | |

| 5.51 | dd | 10.3, 2.0 | 1H, Vinylic | |

| 3.36 | s | 3H, N-CH₃ | ||

| ¹³C NMR | 165.6 | C=O (Amide) | ||

| 143.3 | Aromatic C | |||

| 129.4 | Aromatic CH | |||

| 128.4 | Vinylic CH | |||

| 127.5 | Vinylic CH₂ | |||

| 127.2 | Aromatic CH | |||

| 127.1 | Aromatic CH | |||

| 37.3 | N-CH₃ |

NMR data was reported in CDCl₃.[2]

Reactivity and Biological Significance

The primary mode of reactivity for this compound is the Michael addition reaction, owing to the electrophilic nature of the β-carbon of the α,β-unsaturated amide. This reactivity is of significant interest in drug development, as it allows for covalent modification of biological nucleophiles, such as the thiol group of cysteine residues in proteins.

Interaction with the Keap1-Nrf2 Signaling Pathway

A key biological pathway that can be modulated by Michael acceptors is the Keap1-Nrf2 signaling pathway, a critical regulator of cellular antioxidant and detoxification responses.[3][4][5][6][7]

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophiles, such as this compound, can react with specific cysteine residues on Keap1. This covalent modification induces a conformational change in Keap1, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, upregulating the expression of a battery of cytoprotective enzymes.

Diagram 1: General Workflow for Synthesis and Purification

Caption: A flowchart illustrating the synthesis and purification of this compound.

Diagram 2: The Keap1-Nrf2 Signaling Pathway and Modulation by this compound

Caption: A diagram of the Keap1-Nrf2 pathway and its activation by this compound.

Conclusion

This compound is a versatile molecule with well-defined chemical properties and synthetic accessibility. Its character as a Michael acceptor makes it a valuable tool for chemical biology and drug discovery, particularly for targeting proteins with reactive cysteine residues. The modulation of the Keap1-Nrf2 pathway represents a significant potential mechanism of action, offering a route to influence cellular redox homeostasis. This technical guide provides a foundational resource for researchers interested in exploring the synthesis, properties, and biological applications of this compound. Further studies are warranted to fully elucidate its biological activity profile and therapeutic potential.

References

- 1. US2773063A - Preparation of acrylamides - Google Patents [patents.google.com]

- 2. Iridium-Catalyzed Highly Selective 1,4-Reduction of α,β-Unsaturated Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ROLE OF THE Nrf2-ARE PATHWAY IN ACRYLAMIDE NEUROTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nrf2 Activation Attenuates Acrylamide-Induced Neuropathy in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of the Nrf2-ARE pathway in acrylamide neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]

Spectroscopic data of "n-Methyl-n-phenylprop-2-enamide" (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound n-Methyl-n-phenylprop-2-enamide (CAS No: 2961-51-5). Due to the limited availability of public experimental spectra, this document presents predicted spectroscopic data obtained from computational models, alongside detailed, generalized experimental protocols for acquiring such data. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Compound Information

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | N-Methyl-N-phenylacrylamide |

| CAS Number | 2961-51-5 |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol |

| Chemical Structure |  |

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on established spectroscopic principles and computational algorithms.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.20 - 7.50 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~6.30 - 6.50 | Multiplet | 1H | Vinylic proton (-CH=CH₂) |

| ~5.60 - 5.80 | Multiplet | 2H | Vinylic protons (-CH=CH₂) |

| ~3.40 | Singlet | 3H | N-Methyl protons (-NCH₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ) (ppm) | Carbon Type | Assignment |

| ~166 | Quaternary | Carbonyl carbon (C=O) |

| ~142 | Quaternary | Aromatic carbon (C-N) |

| ~130 | Tertiary | Vinylic carbon (-CH=) |

| ~129 | Tertiary | Aromatic carbons (ortho, para-C) |

| ~128 | Tertiary | Aromatic carbon (meta-C) |

| ~127 | Secondary | Vinylic carbon (=CH₂) |

| ~38 | Primary | N-Methyl carbon (-NCH₃) |

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~3080 - 3010 | Medium | C-H stretch (Aromatic, Vinylic) |

| ~2930 | Weak | C-H stretch (Methyl) |

| ~1665 | Strong | C=O stretch (Amide) |

| ~1620 | Medium | C=C stretch (Vinylic) |

| ~1595, 1490 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~1400 | Medium | C-N stretch |

| ~980, 920 | Strong | =C-H bend (Vinylic out-of-plane) |

| ~750, 690 | Strong | C-H bend (Aromatic out-of-plane) |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Possible Fragment Ion |

| 161 | High | [M]⁺ (Molecular ion) |

| 132 | Medium | [M - C₂H₅]⁺ |

| 105 | High | [C₆H₅N(CH₃)]⁺ |

| 77 | High | [C₆H₅]⁺ |

| 55 | High | [CH₂=CHCO]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for an organic compound such as this compound. Instrument parameters should be optimized for the specific sample and instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the NMR tube and gently invert to ensure complete dissolution and mixing.

-

-

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Set the appropriate spectral width, acquisition time, and number of scans.

-

Acquire the free induction decay (FID).

-

Apply a Fourier transform to the FID to obtain the ¹H NMR spectrum.

-

Phase the spectrum and integrate the signals.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Use the same sample prepared for ¹H NMR.

-

Tune the probe to the ¹³C frequency.

-

Set appropriate parameters for a proton-decoupled ¹³C experiment (e.g., spectral width, acquisition time, relaxation delay, and a larger number of scans due to the lower natural abundance of ¹³C).

-

Acquire the FID.

-

Apply a Fourier transform, phase, and baseline correct the spectrum.

-

Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

The compound will be vaporized and separated from the solvent and any impurities on the GC column.

-

-

Ionization and Analysis:

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

For electron ionization (EI), the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

The detector records the abundance of each ion.

-

The resulting mass spectrum plots the relative intensity of ions as a function of their m/z ratio.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

An In-Depth Technical Guide to the Reactivity and Potential Reaction Mechanisms of n-Methyl-n-phenylprop-2-enamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

n-Methyl-n-phenylprop-2-enamide, a substituted acrylamide, presents a versatile scaffold for chemical synthesis and materials science. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity. The document details potential reaction mechanisms, including polymerization, Michael additions, and cycloaddition reactions, supported by experimental protocols and quantitative data. Particular emphasis is placed on providing detailed methodologies and structured data presentation to facilitate reproducibility and further investigation by researchers in organic chemistry, polymer science, and drug development.

Chemical and Physical Properties

This compound, also known as n-methyl-n-phenylacrylamide, is a chemical compound with the molecular formula C₁₀H₁₁NO.[1] Its chemical structure consists of a phenyl group and a methyl group attached to the nitrogen atom of an acrylamide functional group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | n-Methyl-n-phenylacrylamide | [1] |

| CAS Number | 6273-94-5 | [1] |

| Molecular Formula | C₁₀H₁₁NO | [1] |

| Molecular Weight | 161.20 g/mol | [1] |

| Appearance | Not specified (likely a solid or oil) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not specified | - |

Synthesis

The synthesis of this compound can be achieved through the N-acylation of N-methylaniline with acryloyl chloride. This method is analogous to the synthesis of other N-substituted acrylamides.[2]

General Experimental Protocol for N-Acylation

The following protocol is adapted from the synthesis of similar N-substituted acrylamides and provides a likely route to this compound.

Materials:

-

N-methylaniline

-

Acryloyl chloride

-

Triethylamine (or another suitable base)

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Saturated sodium bicarbonate solution

-

Water

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of N-methylaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM, cooled to 0 °C in an ice bath, add acryloyl chloride (1.1 equivalents) dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 3-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, a white precipitate of triethylammonium chloride will have formed.[2] Filter off the precipitate.

-

Wash the organic filtrate with saturated sodium bicarbonate solution and then with water.[2]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Diagram 1: Synthesis of this compound

Caption: General synthesis scheme for this compound.

Spectroscopic Data

The structural characterization of this compound is crucial for confirming its identity and purity. The following tables summarize the expected spectroscopic data based on publicly available spectra for this compound.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (ppm) | Assignment |

| ~165 | C=O (amide carbonyl) |

| ~142 | Quaternary aromatic carbon (C-N) |

| ~130 | =CH₂ (vinylic) |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~126 | =CH- (vinylic) |

| ~37 | N-CH₃ |

(Data interpreted from publicly available spectra; actual values may vary depending on solvent and experimental conditions.)

Table 3: IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3060 | C-H stretch (aromatic and vinylic) |

| ~2930 | C-H stretch (aliphatic) |

| ~1660 | C=O stretch (amide I band) |

| ~1620 | C=C stretch (vinylic) |

| ~1590, ~1490 | C=C stretch (aromatic) |

| ~1400 | C-N stretch |

| ~980 | =C-H bend (vinylic) |

(Data interpreted from publicly available spectra; actual values may vary depending on solvent and experimental conditions.)

Table 4: Mass Spectrometry (GC-MS) Data of this compound

| m/z | Interpretation |

| 161 | [M]⁺ (Molecular ion) |

| 132 | [M - C₂H₅]⁺ |

| 106 | [M - C₃H₃O]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 55 | [C₃H₃O]⁺ (Acryloyl cation) |

(Data interpreted from publicly available spectra; fragmentation patterns can vary with ionization method.)

Reactivity and Potential Reaction Mechanisms

The reactivity of this compound is primarily dictated by the electron-deficient nature of the α,β-unsaturated carbonyl system and the presence of the tertiary amide.

Polymerization

N,N-disubstituted acrylamides can undergo radical polymerization, although they are sometimes considered less reactive than their acrylate counterparts.[3] The polymerization of this compound would likely proceed via a free-radical mechanism.

4.1.1. Proposed Radical Polymerization Mechanism

-

Initiation: A radical initiator (e.g., AIBN, benzoyl peroxide) thermally decomposes to generate free radicals.

-

Propagation: The initiator radical adds to the β-carbon of the acrylamide monomer, generating a new radical species which then adds to another monomer unit, propagating the polymer chain.

-

Termination: The polymerization is terminated by the combination or disproportionation of two growing polymer chains.

Diagram 2: Radical Polymerization of this compound

References

An In-depth Technical Guide to n-Methyl-n-phenylprop-2-enamide as a Monomer for Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

n-Methyl-n-phenylprop-2-enamide, also known as N-methyl-N-phenylacrylamide, is a vinyl monomer with significant potential in the synthesis of advanced polymeric materials. Its unique structure, featuring both a phenyl ring and an N-methylated amide group, imparts distinct properties to the resulting polymers, including specific solubility, thermal stability, and potential for further functionalization. This technical guide provides a comprehensive overview of the synthesis of the this compound monomer, detailed protocols for its homopolymerization, and a summary of the key characteristics of the resulting polymer, poly(this compound). The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in polymer chemistry, materials science, and drug development, facilitating the exploration of this versatile monomer in various applications.

Monomer: this compound

Properties

This compound is a solid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| Chemical Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol |

| CAS Number | 6273-94-5 |

| Appearance | White to off-white solid |

| IUPAC Name | This compound |

| Synonyms | N-methyl-N-phenylacrylamide |

Synthesis

The synthesis of this compound can be achieved through the acylation of N-methylaniline with acryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials:

-

N-methylaniline

-

Acryloyl chloride

-

Triethylamine (TEA) or other suitable base

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, chromatography columns)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methylaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acryloyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Polymer: Poly(this compound)

The polymerization of this compound can be carried out using free-radical polymerization techniques. The resulting homopolymer, poly(this compound), is a thermoplastic material with properties influenced by its molecular weight and tacticity.

Polymerization

Materials:

-

This compound monomer

-

Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) as a radical initiator

-

Anhydrous toluene, dioxane, or other suitable solvent

-

Methanol or other suitable non-solvent for precipitation

-

Schlenk tube or other suitable reaction vessel for polymerization under inert atmosphere

-

Vacuum oven

Procedure:

-

Place the this compound monomer and the radical initiator (e.g., AIBN, 0.1-1 mol% relative to the monomer) in a Schlenk tube.

-

Add anhydrous solvent to achieve the desired monomer concentration (e.g., 1 M).

-

Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

Backfill the Schlenk tube with an inert gas (e.g., nitrogen or argon).

-

Immerse the sealed reaction vessel in a preheated oil bath at a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN).

-

Allow the polymerization to proceed for a specified time (e.g., 12-24 hours).

-

After the desired time, cool the reaction mixture to room temperature.

-

Precipitate the polymer by slowly adding the viscous polymer solution to a large excess of a stirred non-solvent (e.g., methanol).

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.

-

Dry the purified poly(this compound) in a vacuum oven at an elevated temperature (e.g., 40-60 °C) until a constant weight is achieved.

Characterization and Properties

The properties of poly(this compound) can be determined using various analytical techniques. Below is a summary of expected characterization data based on analogous N-substituted polyacrylamides.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Broad signals corresponding to the polymer backbone protons and the protons of the N-methyl and N-phenyl groups.

-

¹³C NMR: Signals for the carbonyl carbon, the aliphatic backbone carbons, and the carbons of the N-methyl and N-phenyl groups.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Characteristic absorption bands for the amide carbonyl group (C=O stretching) around 1650 cm⁻¹.

-

Bands corresponding to the C-N stretching and the aromatic C-H and C=C stretching of the phenyl group.

-

The molecular weight (number-average molecular weight, Mₙ, and weight-average molecular weight, Mₙ) and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer can be determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC). The expected values will depend on the specific polymerization conditions.

The thermal stability and transitions of poly(this compound) can be investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Based on data for structurally similar polymers like poly(N-phenyl acrylamide), the polymer is expected to exhibit good thermal stability.

| Thermal Property | Expected Range/Value |

| Decomposition Temperature (TGA, onset in N₂) | > 300 °C |

| Glass Transition Temperature (T₉, DSC) | Dependent on molecular weight, expected to be above 100 °C |

Visualizations

Monomer Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Polymerization Workflow

Caption: Workflow for the free-radical polymerization of this compound.

Conclusion

This compound is a versatile monomer that can be readily synthesized and polymerized to yield a homopolymer with interesting properties. The presence of the N-phenyl and N-methyl substituents is expected to influence the polymer's solubility, thermal characteristics, and potential for post-polymerization modification. This guide provides the fundamental protocols and expected data to encourage further investigation and application of poly(this compound) in various fields, including the development of novel biomaterials and drug delivery systems. The detailed methodologies and structured data presentation aim to provide a solid foundation for researchers to build upon in their exploration of this promising polymer.

The Ascendancy of N-Substituted Acrylamides: From Polymer Precursors to Precision Covalent Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-substituted acrylamides have undergone a remarkable transformation from foundational monomers in polymer science to highly sophisticated electrophilic warheads in the design of targeted covalent inhibitors. This technical guide provides a comprehensive overview of the discovery, synthesis, and evolution of N-substituted acrylamides, with a particular focus on their contemporary application in drug development. We will delve into the historical milestones of their synthesis, provide detailed experimental protocols for their preparation, and explore their mechanism of action in key signaling pathways. Quantitative data on their physicochemical properties and biological activities are systematically presented, and complex biological and chemical processes are illustrated through detailed diagrams. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and application of this versatile chemical class.

A Historical Perspective: The Journey of N-Substituted Acrylamides

The story of N-substituted acrylamides begins in the mid-20th century, rooted in the burgeoning field of polymer chemistry. Early investigations focused on the synthesis and polymerization of these monomers to create polymers with diverse physical properties. One of the earliest and most straightforward methods for their synthesis involved the reaction of acryloyl chloride with primary or secondary amines in the presence of a base to quench the resulting hydrochloric acid. This method, referenced in publications as early as 1953, laid the groundwork for accessing a wide array of N-substituted acrylamides.[1]

The 1960s and 70s saw further exploration of their polymerization and copolymerization to produce materials used as thickeners, in paper manufacturing, and for soil erosion control.[2] The fundamental reactivity of the acrylamide group, particularly its susceptibility to Michael addition, was recognized, though its potential in medicinal chemistry was not yet fully realized.

A significant advancement in their application came with the rise of targeted covalent inhibitors in drug discovery. The ability of the acrylamide moiety to form a stable covalent bond with nucleophilic residues, particularly cysteine, on protein targets offered a new paradigm for achieving high potency and prolonged duration of action. This led to a renewed interest in the synthesis and functionalization of N-substituted acrylamides, not as polymer precursors, but as precision tools for modulating biological pathways. This shift is exemplified by the development of drugs like Afatinib and Ibrutinib, which utilize an N-substituted acrylamide "warhead" to covalently inhibit key kinases in cancer signaling pathways.[3][4]

Synthetic Methodologies: A Toolkit for Chemists

The synthesis of N-substituted acrylamides can be broadly categorized into several key methodologies. The choice of method often depends on the nature of the substituent on the nitrogen atom and the desired scale of the reaction.

Acylation of Amines with Acryloyl Chloride

This is the most traditional and widely used method for preparing N-substituted acrylamides. The reaction involves the nucleophilic attack of a primary or secondary amine on acryloyl chloride, typically in the presence of a tertiary amine base like triethylamine to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of N-Aryl Acrylamide via Acryloyl Chloride

-

Materials:

-

Substituted aromatic primary amine (1.0 eq)

-

Triethylamine (1.0 eq)

-

Acryloyl chloride (1.2 eq)

-

Dry acetone (as solvent)

-

Chloroform

-

Anhydrous magnesium sulfate

-

Petroleum ether

-

-

Procedure:

-

In a round-bottomed flask, dissolve the substituted aromatic primary amine (0.01 mol) and triethylamine (0.01 mol) in dry acetone (30 ml).[2]

-

Cool the solution to 5-10 °C using an ice bath.

-

Add acryloyl chloride (0.012 mol) dropwise to the stirred solution while maintaining the temperature.[2]

-

Continue stirring the reaction mixture for 6 hours at the same temperature.[2]

-

Filter the resulting mixture to remove triethylamine hydrochloride salt.

-

Evaporate the filtrate under reduced pressure to obtain a residue.

-

Extract the residue with chloroform and water. Separate the organic layer.

-

Dry the chloroform layer with anhydrous magnesium sulfate and filter.[2]

-

Evaporate the solvent to yield the crude product, which can be further purified by recrystallization from petroleum ether.[2]

-

Palladium-Catalyzed Carbonylative Amidation

More recent advancements have introduced palladium-catalyzed methods for the synthesis of N-aryl acrylamides. These methods offer high yields and excellent functional group tolerance under mild conditions. One such approach involves the carbonylative amidation of vinyl thianthrenium salts.

Experimental Protocol: Palladium-Catalyzed Synthesis of N-Aryl Acrylamides

-

Materials:

-

Vinyl thianthrenium salt (1.0 eq)

-

Arylamine (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.001 eq)

-

Xantphos (0.0012 eq)

-

Sodium acetate (NaOAc) (2.0 eq)

-

Acetonitrile (MeCN)

-

Carbon monoxide (CO) gas (1 atm)

-

-

Procedure:

-

To an oven-dried vial, add the vinyl thianthrenium salt, arylamine, Pd(OAc)₂, Xantphos, and NaOAc.

-

Evacuate and backfill the vial with carbon monoxide (1 atm).

-

Add acetonitrile as the solvent.

-

Stir the reaction mixture at 80 °C for 20 hours.

-

After completion, cool the reaction to room temperature and purify by column chromatography to isolate the N-aryl acrylamide.

-

Friedel-Crafts Alkylation and Acylation of Acrylamide

An alternative approach involves the direct N-alkylation or N-acylation of acrylamide using the Friedel-Crafts reaction. This method utilizes a Lewis acid catalyst to facilitate the reaction between acrylamide and an alkyl or acyl chloride.[1]

Experimental Protocol: N-Acylation of Acrylamide via Friedel-Crafts Reaction

-

Materials:

-

Acrylamide (1.0 eq)

-

Acyl chloride (e.g., stearoyl chloride) (1.0 eq)

-

Anhydrous aluminum chloride (AlCl₃) (1.0 eq)

-

Acetone (as solvent)

-

A non-solvent for the product (e.g., water, hexane)

-

-

Procedure:

-

In a conical flask, dissolve acrylamide (0.05 M) and stearoyl chloride (0.05 M) in acetone (50 ml).[1]

-

Stir the solution at room temperature.

-

Carefully add anhydrous aluminum chloride (0.05 M) to the reaction mixture.[1]

-

A vigorous evolution of hydrogen chloride gas will occur and then cease after approximately 5 minutes. The reaction is exothermic.[1]

-

After the gas evolution stops, cool the mixture to room temperature.

-

Pour the reaction mixture into a non-solvent to precipitate the N-substituted acrylamide product.[1]

-

Isolate the product by filtration.

-

Applications in Drug Development: Covalent Inhibition of Signaling Pathways

The true potential of N-substituted acrylamides in the modern era lies in their application as targeted covalent inhibitors (TCIs) in drug development. The electrophilic β-carbon of the acrylamide moiety acts as a "warhead" that can form a stable covalent bond with nucleophilic amino acid residues, most commonly cysteine, within the active site of a target protein. This irreversible or slowly reversible binding can lead to enhanced potency, prolonged pharmacodynamic effects, and the ability to inhibit challenging drug targets.

Inhibition of Epidermal Growth Factor Receptor (EGFR)

Mutations in the Epidermal Growth Factor Receptor (EGFR) are a hallmark of several cancers, particularly non-small cell lung cancer. N-substituted acrylamides have been successfully employed as covalent inhibitors of EGFR. These inhibitors typically contain a quinazoline scaffold for reversible binding to the ATP-binding site of the kinase, and an acrylamide warhead that covalently modifies a specific cysteine residue (Cys797) in the active site.[4][5] Afatinib is a prime example of such a drug. The covalent bond formation effectively locks the inhibitor in place, leading to potent and sustained inhibition of EGFR signaling.

The general mechanism involves an initial non-covalent binding of the inhibitor to the EGFR active site, which then positions the acrylamide warhead in proximity to Cys797. The nucleophilic thiol of the cysteine then attacks the β-carbon of the acrylamide in a Michael addition reaction, forming a stable covalent bond.[6][7]

References

- 1. US6369249B1 - Process for the preparation of N-substituted acrylamides - Google Patents [patents.google.com]

- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

N-Methyl-N-phenylpropenamide: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of N-methyl-N-phenylpropenamide. It is intended for researchers, scientists, and professionals in the field of drug development. This document summarizes key quantitative data, outlines experimental protocols for synthesis and analysis, and explores the potential biological significance of this compound and its derivatives, particularly focusing on their activity as antiviral agents. Visualizations of key processes are provided to facilitate understanding.

Introduction

N-methyl-N-phenylpropenamide, also known as N-methyl-N-phenylacrylamide, is an organic compound with potential applications in medicinal chemistry and materials science. Its structural features, particularly the phenylpropenamide scaffold, are of significant interest due to the biological activities exhibited by related derivatives. This guide aims to consolidate the available technical information on N-methyl-N-phenylpropenamide to support further research and development efforts.

Physical and Chemical Properties

A summary of the key physical and chemical properties of N-methyl-N-phenylpropenamide is presented in the tables below. These properties have been compiled from various chemical databases and literature sources.

Table 1: General and Physical Properties of N-methyl-N-phenylpropenamide

| Property | Value | Source(s) |

| IUPAC Name | N-methyl-N-phenylprop-2-enamide | PubChem |

| Synonyms | N-methyl-N-phenylacrylamide, N-Acryloyl-N-methylaniline | PubChem |

| CAS Number | 6273-94-5 | PubChem |

| Molecular Formula | C₁₀H₁₁NO | PubChem |

| Molecular Weight | 161.20 g/mol | PubChem |

| Appearance | Not explicitly stated, likely a solid or oil | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

Table 2: Spectroscopic and Computational Data for N-methyl-N-phenylpropenamide

| Data Type | Key Information | Source(s) |

| ¹H NMR | Spectral data available in literature for similar compounds | Supporting Information File[1] |

| ¹³C NMR | Spectral data available in literature for similar compounds | Supporting Information File[1] |

| Mass Spectrometry | GC-MS data available | PubChem |

| IR Spectroscopy | IR data available for related acrylamide compounds | NIST WebBook[2] |

| Computed XLogP3 | 1.7 | PubChem |

| Computed Hydrogen Bond Donor Count | 0 | PubChem |

| Computed Hydrogen Bond Acceptor Count | 1 | PubChem |

| Computed Rotatable Bond Count | 2 | PubChem |

Experimental Protocols

Proposed Synthesis of N-methyl-N-phenylpropenamide

This proposed synthesis involves the acylation of N-methylaniline with acryloyl chloride.

Materials:

-

N-methylaniline

-

Acryloyl chloride

-

Triethylamine

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methylaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add acryloyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude N-methyl-N-phenylpropenamide can be purified by flash column chromatography on silica gel.[1]

Procedure:

-

Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexanes.

-

Dissolve the crude product in a minimal amount of the chromatography solvent.

-

Load the sample onto the column and elute with the chosen solvent system.

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield purified N-methyl-N-phenylpropenamide.

Analytical Characterization

The identity and purity of the synthesized N-methyl-N-phenylpropenamide should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide carbonyl and the carbon-carbon double bond.

Biological Activity and Potential Applications

While there is a lack of specific biological studies on N-methyl-N-phenylpropenamide, the broader class of phenylpropenamide derivatives has been identified as potent non-nucleoside inhibitors of Hepatitis B Virus (HBV) replication.[4][5]

Anti-Hepatitis B Virus (HBV) Activity of Phenylpropenamide Derivatives

Studies on phenylpropenamide derivatives, such as AT-61 and AT-130, have demonstrated their ability to inhibit the replication of both wild-type and lamivudine-resistant strains of HBV in vitro.[4][5] These compounds represent a promising class of antivirals with a mechanism of action distinct from that of currently approved nucleoside/nucleotide analogs.

Mechanism of Action: HBV Capsid Assembly Modulation

The primary mechanism of action for anti-HBV phenylpropenamide derivatives is the modulation of HBV capsid assembly.[5][6] These compounds are classified as Capsid Assembly Modulators (CAMs). They function by binding to the HBV core protein dimers, which are the building blocks of the viral capsid. This binding accelerates the kinetics of capsid assembly, leading to the formation of empty, non-infectious capsids that lack the viral pregenomic RNA (pgRNA) and the viral polymerase.[5][6] By preventing the encapsidation of the pgRNA, the subsequent steps of reverse transcription and viral DNA synthesis are effectively blocked.[5]

Visualizations

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis and purification of N-methyl-N-phenylpropenamide.

Mechanism of Action of Phenylpropenamide Derivatives against HBV

Caption: Phenylpropenamide derivatives inhibit HBV by modulating capsid assembly.

Conclusion

N-methyl-N-phenylpropenamide is a compound with a structural motif that is prevalent in a class of molecules with demonstrated biological activity. While specific experimental data for this particular molecule is limited, the information available for related phenylpropenamide derivatives, especially their role as anti-HBV agents, suggests that N-methyl-N-phenylpropenamide could be a valuable scaffold for the design and synthesis of novel therapeutic agents. Further research is warranted to fully characterize its physical, chemical, and biological properties and to explore its potential in drug discovery and development.

References

- 1. rsc.org [rsc.org]

- 2. N-Benzylacrylamide [webbook.nist.gov]

- 3. mdpi.com [mdpi.com]

- 4. Phenylpropenamide Derivatives AT-61 and AT-130 Inhibit Replication of Wild-Type and Lamivudine-Resistant Strains of Hepatitis B Virus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The phenylpropenamide derivative AT-130 blocks HBV replication at the level of viral RNA packaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Capsid Assembly Modulators Have a Dual Mechanism of Action in Primary Human Hepatocytes Infected with Hepatitis B Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

"n-Methyl-n-phenylprop-2-enamide" literature review and patents

For Researchers, Scientists, and Drug Development Professionals

Abstract

n-Methyl-n-phenylprop-2-enamide, a member of the acrylamide family, is a chemical compound with potential applications in organic synthesis and polymer chemistry. This technical guide provides a comprehensive review of the available literature and patent landscape for this compound. It details its physicochemical properties, outlines a probable synthetic route with a detailed experimental protocol, and discusses its characterization through various spectroscopic techniques. While direct biological activity data for this compound is not currently available in the public domain, this guide explores the known biological activities of structurally similar compounds to offer potential avenues for future research and drug discovery.

Introduction

This compound, also known as N-methyl-N-phenylacrylamide, is an organic compound featuring a core acrylamide structure with methyl and phenyl substituents on the nitrogen atom. Its chemical structure suggests its utility as a monomer in polymerization reactions and as a versatile building block in organic synthesis. This guide aims to consolidate the existing scientific and technical information on this compound to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been aggregated from various chemical databases.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6273-94-5 | [1][2] |

| Molecular Formula | C₁₀H₁₁NO | [1][2] |

| Molecular Weight | 161.20 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | N-methyl-N-phenylacrylamide, N-Methyl-N-phenylpropenamide | [1] |

| Appearance | Not specified in literature | - |

| Boiling Point | Not specified in literature | - |

| Melting Point | Not specified in literature | - |

| Solubility | Not specified in literature | - |

Synthesis and Characterization

While a specific, detailed synthesis protocol for this compound is not explicitly published, a highly analogous and well-documented procedure for the N-acylation of similar secondary amines with acryloyl chloride provides a reliable method. The most probable synthetic route involves the reaction of N-methylaniline with acryloyl chloride in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.[3]

Proposed Synthesis Workflow

The logical workflow for the synthesis and purification of this compound is depicted in the following diagram.

Caption: Proposed workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

This protocol is adapted from a similar N-acylation reaction.[3]

Materials:

-

N-methylaniline

-

Acryloyl chloride

-

Triethylamine (NEt₃) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

To a stirred solution of N-methylaniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add acryloyl chloride (1.1 eq.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Characterization

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Chemical Shifts / Signals |

| ¹H NMR | Signals corresponding to the vinyl protons (CH=CH₂), the aromatic protons of the phenyl ring, and the methyl protons (N-CH₃). |

| ¹³C NMR | Resonances for the carbonyl carbon (C=O), the vinyl carbons, the aromatic carbons, and the methyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for the amide C=O stretch, C=C double bond stretch, and C-N stretch. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (161.20 g/mol ). |

Potential Applications and Biological Activity of Structurally Related Compounds

Direct research on the biological activity of this compound has not been identified in the current literature. However, the acrylamide and cinnamamide moieties are present in various biologically active molecules. Exploring the activities of these related compounds can provide insights into the potential pharmacological relevance of this compound.

Anticancer Activity

A patent has been filed for N-(2-aminophenyl)-prop-2-enamide derivatives, which share the prop-2-enamide core, for their potential use in the treatment of cancer.[5] This suggests that the acrylamide scaffold might be a valuable pharmacophore for developing novel anticancer agents. The proposed mechanism for these related compounds involves the inhibition of the SALL4-NuRD complex, which is aberrantly expressed in several cancers.

Anticonvulsant Activity

A cinnamamide derivative, S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide, has demonstrated significant anticonvulsant activity in various animal models of seizures and epilepsy.[6] Although structurally different due to the N-substituent and the phenyl group on the acryloyl moiety, this finding highlights the potential of the broader class of cinnamamides and related acrylamides to modulate neuronal activity.

The following diagram illustrates a hypothetical screening process for identifying the biological activity of a novel compound like this compound, inspired by the activities of its structural analogs.

Caption: Hypothetical workflow for the biological evaluation of this compound.

Patent Landscape

A direct patent for the synthesis or application of this compound was not found in the performed searches. The PubChem database provides a link to a general patent search for the chemical structure, which can be explored for any new filings.[1] The patent for N-(2-aminophenyl)-prop-2-enamide derivatives for cancer treatment suggests that there is commercial interest in compounds with a similar chemical scaffold.[5]

Conclusion

This compound is a readily synthesizable compound with potential for applications in polymer science and as a building block in organic chemistry. While its own biological activity remains to be elucidated, the known pharmacological properties of structurally related compounds, particularly in the areas of oncology and neurology, suggest that it could be a valuable starting point for the design and synthesis of novel therapeutic agents. Further research is warranted to explore the biological profile of this compound and to fully realize its potential in drug discovery and development. This guide provides a solid foundation of the available chemical knowledge to facilitate such future investigations.

References

- 1. This compound | C10H11NO | CID 234887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 6273-94-5 | GAA27394 [biosynth.com]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. EP4021906A1 - N-(2-aminophenyl)-prop-2-enamide derivatives, and uses thereof in the treatment of cancer - Google Patents [patents.google.com]

- 6. S(+)-(2E)-N-(2-Hydroxypropyl)-3-Phenylprop-2-Enamide (KM-568): A Novel Cinnamamide Derivative with Anticonvulsant Activity in Animal Models of Seizures and Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of n-Methyl-n-phenylprop-2-enamide

Abstract

This document provides a detailed protocol for the synthesis of n-Methyl-n-phenylprop-2-enamide via the N-acylation of N-methylaniline with acryloyl chloride. The procedure is based on established chemical principles for amide bond formation and is intended for use by qualified researchers in a laboratory setting. Included are the reaction scheme, a detailed experimental workflow, required materials and reagents, step-by-step instructions for synthesis and purification, and critical safety information.

Introduction

This compound, also known as N-methyl-N-phenylacrylamide, is a chemical compound with potential applications as a monomer in the synthesis of specialized polymers and as an intermediate in the development of novel chemical entities.[1] Its structure incorporates a reactive vinyl group and an N-substituted amide, making it a versatile building block. The synthesis described herein is a standard Schotten-Baumann type reaction, where the nucleophilic secondary amine (N-methylaniline) attacks the electrophilic carbonyl carbon of the acyl chloride (acryloyl chloride). A non-nucleophilic base, such as triethylamine, is used to neutralize the hydrogen chloride byproduct generated during the reaction.

Reaction Scheme

The overall reaction involves the acylation of N-methylaniline with acryloyl chloride in the presence of a base.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol details the materials, equipment, and procedures required for the synthesis and purification of the target compound.

The following table summarizes the necessary chemicals for this synthesis.

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount | CAS No. |

| N-Methylaniline | C₇H₉N | 107.15 | 1.0 | 5.00 g (46.66 mmol) | 100-61-8 |

| Acryloyl Chloride | C₃H₃ClO | 90.51 | 1.1 | 4.70 g (51.33 mmol) | 814-68-6 |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 1.2 | 6.2 mL (5.65 g, 55.99 mmol) | 121-44-8 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 150 mL | 75-09-2 |

| Sat. aq. NaHCO₃ | NaHCO₃ | 84.01 | - | As needed | 144-55-8 |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | As needed | 7487-88-9 |

-

250 mL two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Nitrogen or Argon gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Setup: Assemble the two-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Ensure the system is under an inert atmosphere.

-

Reagent Preparation: In the flask, dissolve N-methylaniline (1.0 eq) and triethylamine (1.2 eq) in 100 mL of dichloromethane (DCM).

-

Reaction Initiation: Cool the stirring solution to 0-5 °C using an ice bath.

-

Acryloyl Chloride Addition: Dissolve acryloyl chloride (1.1 eq) in 50 mL of DCM and add it to the dropping funnel. Add the acryloyl chloride solution dropwise to the cooled reaction mixture over approximately 30-45 minutes. A white precipitate of triethylammonium chloride will form.[2]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-3 hours.[2][3]

-

Quenching: Quench the reaction by slowly adding 50 mL of deionized water or a saturated ammonium chloride solution.[3]

-

Work-up: Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution and 50 mL of water.[2]

-

Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

-

-

Solvent Removal: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude product.

If necessary, the crude product can be further purified using column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in petroleum ether or hexane.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Data and Characterization

The reaction is expected to proceed with a high yield, typically ranging from 46% to 94% for similar N-acylation reactions.[2][4] The final product, this compound, should be an oil or a low-melting solid at room temperature.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO | PubChem[5] |

| Molecular Weight | 161.20 g/mol | PubChem[5] |

| IUPAC Name | This compound | PubChem[5] |

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.

-

¹H NMR: Expected signals would include resonances for the vinyl protons (typically between 5.5-7.0 ppm), the aromatic protons of the phenyl group (7.0-7.5 ppm), and the N-methyl protons (a singlet around 3.0-3.5 ppm).

-

¹³C NMR: Resonances for the carbonyl carbon (around 168 ppm), vinyl carbons, aromatic carbons, and the N-methyl carbon are expected.[6]

-

IR Spectroscopy: A strong absorption band corresponding to the amide carbonyl (C=O) stretch is expected around 1650-1670 cm⁻¹.[6]

-

Mass Spectrometry (MS): The molecular ion peak [M⁺] should be observed at m/z = 161.20.[6]

Safety Precautions

All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Acryloyl Chloride: Highly corrosive, flammable, and a lachrymator. Reacts violently with water. Handle with extreme care.

-

N-Methylaniline: Toxic upon inhalation, ingestion, and skin contact.

-

Triethylamine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage.

-

Dichloromethane: Suspected of causing cancer.

-

This compound (Product): May cause skin, eye, and respiratory irritation.[5] Handle with care.

References

- 1. This compound | 6273-94-5 | GAA27394 [biosynth.com]

- 2. N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C10H11NO | CID 234887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: Free Radical Polymerization of n-Methyl-n-phenylprop-2-enamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the free radical polymerization of n-Methyl-n-phenylprop-2-enamide, a monomer of interest in the development of novel polymers for various applications, including drug delivery and advanced materials. The protocol outlines a standard solution polymerization method using a free radical initiator. This application note also includes representative data for the characterization of the resulting polymer, poly(this compound), and diagrams illustrating the experimental workflow and reaction mechanism.

Introduction

N-substituted acrylamides are a versatile class of monomers that can be polymerized to create polymers with a wide range of properties. The presence of both methyl and phenyl substituents on the nitrogen atom of this compound is expected to impart unique solubility, thermal, and conformational characteristics to the corresponding polymer. Free radical polymerization is a robust and widely used method for the synthesis of polymers from vinyl monomers. This protocol details a reproducible method for the free radical polymerization of this compound in an organic solvent.

Materials and Methods

Materials

-

This compound (Monomer)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (Initiator)

-

Anhydrous Toluene or Dimethylformamide (DMF) (Solvent)

-

Methanol (Non-solvent for precipitation)

-